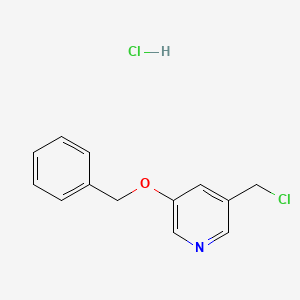
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride
Vue d'ensemble
Description
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the linear formula C12H12ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is represented by the linear formula C12H12ClNO . The molecular weight of this compound is 221.689 .Physical And Chemical Properties Analysis
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride appears as a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble .Applications De Recherche Scientifique
Synthesis of Complex Compounds
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is utilized in the synthesis of various complex organic compounds. For example, it's used in synthesizing pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a compound whose synthesis involves esterification and etherification processes under specific reaction temperatures and times (Wang Xiu-jian, 2009).
Material for Coordination Polymers
It's also a precursor for aromatic carboxylic acids like 3,5-bis(benzyloxy)benzoic acid. These acids are vital in creating lanthanide-based coordination polymers, which are assessed for their spectroscopic and photophysical properties. Such polymers have applications in material science due to their structural uniqueness and potential in light harvesting (S. Sivakumar et al., 2011).
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it's involved in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a critical intermediate in producing Dexlansoprazole, a medication for gastric acid-related diseases. The synthesis process emphasizes green metrics, ensuring minimal waste generation (Rohidas Gilbile et al., 2017).
Catalysis in Chemical Reactions
Moreover, derivatives of this compound, like 4-(N,N-Dimethylamino)pyridine hydrochloride, have shown to catalyze acylation reactions of inert alcohols and phenols effectively. Understanding the reaction mechanism of such catalysis expands the scope of its applications in synthetic organic chemistry (Zhihui Liu et al., 2014).
Safety And Hazards
Exposure to this compound can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is harmful if swallowed, inhaled, or absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Propriétés
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11;/h1-6,8-9H,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRPIISXAQTCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)
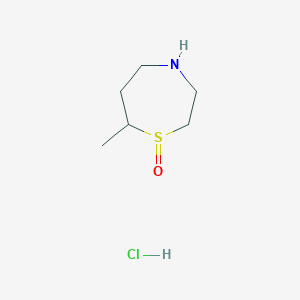
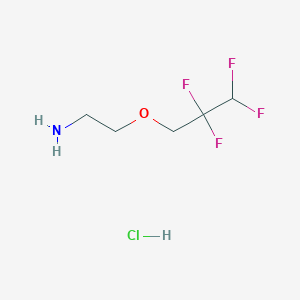

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
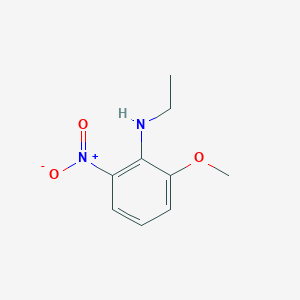

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
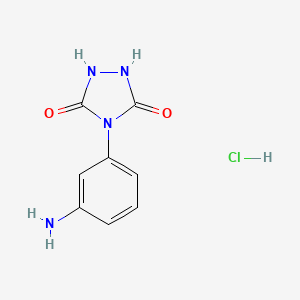

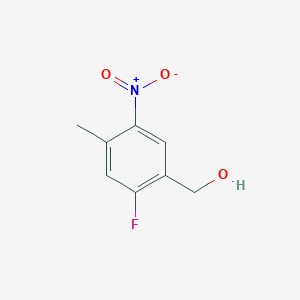
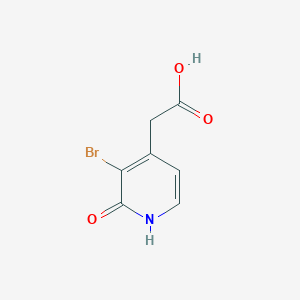
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)